molecular formula C8H7F2IO2 B14764577 1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene

1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene

Katalognummer: B14764577
Molekulargewicht: 300.04 g/mol
InChI-Schlüssel: PBYUSCZNSYNXMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7F2IO2. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 5 are replaced by fluorine atoms, the hydrogen atom at position 2 is replaced by an iodine atom, and the hydrogen atom at position 4 is replaced by a methoxymethoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,5-difluoro-2-iodobenzene.

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Investigated for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene depends on the specific reactions it undergoes. Generally, the compound can act as a nucleophile or electrophile in various chemical reactions. The presence of fluorine atoms increases the compound’s electronegativity, making it more reactive towards nucleophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The methoxymethoxy group can participate in protecting group chemistry, allowing selective reactions at other positions on the benzene ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity patterns. The methoxymethoxy group provides additional versatility in synthetic applications, allowing for selective protection and deprotection strategies .

Eigenschaften

Molekularformel

C8H7F2IO2

Molekulargewicht

300.04 g/mol

IUPAC-Name

1,5-difluoro-2-iodo-4-(methoxymethoxy)benzene

InChI

InChI=1S/C8H7F2IO2/c1-12-4-13-8-3-7(11)5(9)2-6(8)10/h2-3H,4H2,1H3

InChI-Schlüssel

PBYUSCZNSYNXMA-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=CC(=C(C=C1F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.